molecular formula C22H19N3O3S B2613683 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide CAS No. 896355-42-3

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide

Cat. No.: B2613683
CAS No.: 896355-42-3
M. Wt: 405.47
InChI Key: SRDRJVFQIBIFQW-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide has several scientific research applications:

Biochemical Analysis

Biochemical Properties

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The benzimidazole moiety in the compound is known to form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes . This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme and the nature of the interaction. For example, the compound may inhibit enzymes involved in DNA replication or repair, thereby exhibiting potential anticancer properties .

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, the compound may inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. Additionally, it may affect the expression of genes involved in cell growth and survival, leading to altered cellular metabolism and reduced cell viability .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can bind to the active sites of enzymes through hydrogen bonding and π-π interactions, leading to the inhibition of enzyme activity. This inhibition can result in the disruption of critical cellular processes, such as DNA replication and repair, ultimately leading to cell death . Additionally, the compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular responses to various stimuli .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can impact its long-term effects on cellular function . For example, the compound may degrade over time, leading to a reduction in its biological activity. Additionally, prolonged exposure to the compound may result in adaptive cellular responses, such as the upregulation of detoxification enzymes or the development of resistance mechanisms .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as the inhibition of tumor growth or the reduction of inflammation . At high doses, the compound may cause toxic or adverse effects, such as liver damage or gastrointestinal disturbances . Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with different biological activities . These metabolic processes can affect the compound’s pharmacokinetics and pharmacodynamics, influencing its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound may be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, or passively diffuse through lipid bilayers . Once inside the cell, the compound can bind to intracellular proteins, affecting its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . The compound may be directed to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can enhance the compound’s interaction with its molecular targets, leading to more effective inhibition or activation of cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide typically involves the reaction of 2-(1H-1,3-benzodiazol-2-yl)aniline with 2-(ethanesulfonyl)benzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-1,3-benzodiazol-2-yl)benzenesulfonamide
  • N-(1H-1,3-benzodiazol-2-ylmethyl)butanamide

Uniqueness

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-2-(ethanesulfonyl)benzamide is unique due to the presence of both the benzimidazole and ethanesulfonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-2-29(27,28)20-14-8-4-10-16(20)22(26)25-17-11-5-3-9-15(17)21-23-18-12-6-7-13-19(18)24-21/h3-14H,2H2,1H3,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRDRJVFQIBIFQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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